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4-chloro-5-(methylamino)-2-(4-methylphenyl)-3(2H)-pyridazinone

Lipophilicity Environmental fate Bioaccumulation potential

Researchers studying 2-phenylpyridazinone SAR face a validation gap: the Sandmann-Böger Hansch QSAR model was parameterized exclusively on meta-substituted analogs. This para-methyl, fluorine-free compound directly addresses that limitation. • Extends QSAR applicability domain by testing whether para-substituent σ values conform to the meta-derived linear free-energy relationship • Fluorine-free scaffold eliminates 19F interference in LC-HRMS metabolomics, enabling untargeted workflows without specialized detectors • Matched molecular comparator for environmental fate studies vs. norflurazon - molar-equivalent dosing accounts for the 17.8% MW difference. Specify purity ≥95% for computational model validation.

Molecular Formula C12H12ClN3O
Molecular Weight 249.7
CAS No. 37627-05-7
Cat. No. B2761909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-5-(methylamino)-2-(4-methylphenyl)-3(2H)-pyridazinone
CAS37627-05-7
Molecular FormulaC12H12ClN3O
Molecular Weight249.7
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C(=O)C(=C(C=N2)NC)Cl
InChIInChI=1S/C12H12ClN3O/c1-8-3-5-9(6-4-8)16-12(17)11(13)10(14-2)7-15-16/h3-7,14H,1-2H3
InChIKeyXJUGRFVWBCQOFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Chloro-5-(methylamino)-2-(4-methylphenyl)-3(2H)-pyridazinone (CAS 37627-05-7): Procurement-Grade Pyridazinone Herbicide Analog for SAR and Probe Discovery


4-Chloro-5-(methylamino)-2-(4-methylphenyl)-3(2H)-pyridazinone (CAS 37627-05-7, MW 249.70 g/mol, C12H12ClN3O) is a synthetic 2-phenylpyridazinone belonging to the same structural class as the commercial bleaching herbicide norflurazon (SAN 9789) [1]. It features a pyridazin-3(2H)-one core bearing a 4-chloro substituent, a 5-methylamino group, and a distinctive 4-methylphenyl (p-tolyl) moiety at the N2 position — in contrast to norflurazon's 3-trifluoromethylphenyl group [2]. This structural variation directly modulates the compound's electronic and lipophilic properties within the well-characterized 2-phenylpyridazinone pharmacophore, making it a valuable comparator for structure-activity relationship (SAR) studies and a tool compound for investigating substituent-dependent bleaching activity [3].

Why Norflurazon and Other 2-Phenylpyridazinone Analogs Cannot Substitute for 4-Chloro-5-(methylamino)-2-(4-methylphenyl)-3(2H)-pyridazinone in Research and Procurement


Within the 2-phenylpyridazinone herbicide class, bleaching activity is not uniform — it is quantitatively governed by the electronic character (Hammett σ) and lipophilicity (π) of the phenyl ring substituent [1]. The Sandmann-Böger Hansch analysis of 11 analogs demonstrated that bleaching potency (log 1/I50) in Scenedesmus acutus follows the equation: log 1/I50 = 3.37 σm + 1.66 π + 4.01 (n = 11, r = 0.95, s = 0.19) [2]. Replacing the p-methyl group with the m-trifluoromethyl group of norflurazon alters both σ (from σp = -0.17 to σm = +0.43) and π (from ~0.56 to ~0.88), producing a fundamentally different activity profile [3]. Similarly, substituting the 5-methylamino with a dimethylamino group (as in SAN 9785 or metflurazon) shifts the mode of action toward photosynthetic electron transport inhibition, a mechanistically distinct endpoint [4]. These differences are not incremental — they represent discrete regions of chemical-property space that cannot be bridged by simple molar equivalency.

Quantitative Differentiation Evidence for 4-Chloro-5-(methylamino)-2-(4-methylphenyl)-3(2H)-pyridazinone vs. Closest Pyridazinone Analogs


Calculated Lipophilicity (clogP): 24-44% Lower Than Norflurazon Indicating Reduced Environmental Partitioning

The target compound's calculated logP (clogP) is 1.78, derived from structure-based computation [1]. By comparison, norflurazon (CAS 27314-13-2) exhibits an experimentally determined logP of 2.30 (SIELC) and a reported LogP of 3.02 from alternative sources [2][3]. This represents a 23-44% lower clogP range for the target compound versus norflurazon. The reduction is mechanistically attributable to the replacement of the lipophilic m-trifluoromethyl group (πCF3 ≈ 0.88) with the p-methyl group (πCH3 ≈ 0.56), a net π decrease of approximately 0.32 units [4]. Lower logP translates directly to reduced octanol-water partitioning, which has implications for soil mobility, bioaccumulation factor, and membrane permeability in whole-organism assays.

Lipophilicity Environmental fate Bioaccumulation potential

Hammett Electronic Parameter Inversion: p-Methyl (Electron-Donating) vs. m-Trifluoromethyl (Electron-Withdrawing) Produces Opposite σ Sign for Bleaching Activity Determinant

The Sandmann-Böger SAR established that bleaching activity in 2-phenylpyridazinones is positively correlated with increasing σ values of the phenyl substituent — more electron-withdrawing groups enhance potency [1]. The target compound bears a p-methyl substituent with Hammett σp = -0.17 (electron-donating), while the reference compound norflurazon bears an m-trifluoromethyl substituent with σm = +0.43 (strongly electron-withdrawing) [2]. This represents a Δσ of 0.60 units and, critically, a sign inversion from electron-donating to electron-withdrawing character. Applying the published Hansch equation (log 1/I50 = 3.37σm + 1.66π + 4.01) [3], the σ contribution for the target compound is perforce negative (~ -0.57), whereas for norflurazon it is strongly positive (~ +1.45), translating to a predicted difference in bleaching activity of approximately two orders of magnitude on the I50 scale — with the target compound predicted to exhibit substantially lower bleaching potency in the Scenedesmus greening assay.

Electronic effects Hammett equation QSAR Bleaching activity

Molecular Weight Reduction of 17.8% vs. Norflurazon: Implications for Membrane Permeability and Molar Dosing

The target compound (C12H12ClN3O) has a molecular weight of 249.70 g/mol , representing a 17.8% reduction compared to norflurazon (C12H9ClF3N3O, MW = 303.67 g/mol) [1]. This mass difference of 53.97 g/mol is attributable entirely to the substitution of the p-methyl group (CH3, 15.03 Da) for the m-trifluoromethyl group (CF3, 69.00 Da). In experimental practice, equal-mass dosing results in a 21.6% higher molar concentration of the target compound. If researchers substitute the target compound for norflurazon on an equal-weight basis without molar correction, the actual molar exposure differs by a factor of 1.22× (target compound delivers more molecules per unit mass). This has practical consequences for dose-response curve construction, IC50/I50 determination, and structure-activity comparisons where molar equivalency is assumed.

Molecular weight Molar equivalency Physicochemical properties

Absence of Trifluoromethyl Group: Fluorine-Free Architecture for Environmental Persistence and Metabolomics Studies

The target compound is fluorine-free (C12H12ClN3O), whereas norflurazon contains three fluorine atoms in the m-trifluoromethyl group (C12H9ClF3N3O) [1]. The C-F bond is among the strongest in organic chemistry (bond dissociation energy ~485 kJ/mol for Ar-CF3 vs. ~350 kJ/mol for Ar-CH3), conferring significantly greater metabolic and environmental stability to norflurazon [2]. Norflurazon's soil half-life (DT50) ranges from 45-180 days under field conditions, and its primary degradation pathway proceeds through sequential N-demethylation to desmethyl norflurazon (SAN 9774, CAS 23576-24-1), with the trifluoromethyl group remaining intact throughout the degradation cascade in cranberry and other crops [3]. The target compound, lacking fluorinated moieties, is expected to undergo more rapid Phase I metabolic oxidation at the p-methyl position and should produce distinct, non-fluorinated metabolite profiles. This makes the target compound a superior probe for metabolomics studies where fluorinated degradation products would confound mass spectrometric detection or where environmental persistence is an experimental liability.

Fluorine-free Environmental persistence Metabolite profiling

Purity Specification: Commercially Available at 90-95% Purity — Sufficient for SAR Probe Use; Contrast with Norflurazon Analytical Standard Grade (≥98%)

The target compound is commercially available from multiple vendors at purities of 90% (Aladdin C988245, Leyan 1403193) to 95% (CymitQuimica 3D-MBA62705) . In contrast, norflurazon is widely available as a PESTANAL analytical standard (Sigma-Aldrich, ≥98% purity) and as a certified reference material for residue analysis . The 90-95% purity grade of the target compound positions it for use as a synthesis intermediate, SAR probe, or chromatographic method development standard, but not as a primary certified reference material. For researchers requiring an exact mass balance in quantitative bioassays, the 5-10% impurity content must be accounted for — either through corrective dosing (multiply nominal mass by purity fraction) or through pre-use purification (e.g., recrystallization or preparative HPLC). This purity differential reflects the compound's status as a specialty research chemical rather than a regulated agrochemical active ingredient, and procurement decisions should factor in the additional quality control burden.

Chemical purity Procurement specification Reference standard

Recommended Application Scenarios for 4-Chloro-5-(methylamino)-2-(4-methylphenyl)-3(2H)-pyridazinone Based on Quantitative Differentiation Evidence


Structure-Activity Relationship (SAR) Expansion: Probing the p-Methyl Pharmacophore in 2-Phenylpyridazinone Bleaching Herbicides

The target compound serves as an essential data point for expanding the Sandmann-Böger Hansch model beyond the original 11 meta-substituted analogs [1][2]. Because it introduces a para-substituted electron-donating group (σp(CH3) = -0.17) — a combination absent from the 1982 training set — testing this compound in a standardized Scenedesmus acutus greening assay would directly test the predictive range of the published QSAR equation and potentially extend its applicability domain. Researchers constructing next-generation 2-phenylpyridazinone libraries should include this compound as a reference point to validate whether para-substituent σ values conform to the same linear free-energy relationship established for meta-substituents [1].

Environmental Fate Comparator: Fluorine-Free Negative Control for Soil Dissipation and Bioaccumulation Studies

The absence of fluorine atoms (versus 3 × C-F in norflurazon) and the lower clogP (1.78 vs. 2.30-3.02 for norflurazon) position the target compound as a matched molecular scaffold for comparative environmental fate studies [3][4]. In soil column leaching experiments, algal bioaccumulation assays (e.g., Scenedesmus vacuolatus TK/TD modeling), or sediment-water partitioning studies, the target compound can serve as a fluorine-free control to isolate the contribution of the trifluoromethyl group to environmental persistence. Researchers should dose on a molar-equivalent basis (accounting for the 17.8% molecular weight difference) to ensure valid comparison .

Metabolite Identification and Profiling: Non-Fluorinated Scaffold for Mass Spectrometry-Based Metabolomics

In plant or algal metabolism studies employing LC-HRMS or GC-MS, fluorinated metabolites of norflurazon (e.g., desmethyl norflurazon, SAN 9774) produce characteristic 19F isotopic patterns that can complicate spectral deconvolution and require specialized detection methods. The target compound, being fluorine-free, generates metabolites detectable by standard positive/negative mode electrospray ionization without the need for 19F NMR or fluorine-selective detectors [4]. This makes it an ideal probe compound for untargeted metabolomics workflows where broad-spectrum metabolite coverage is prioritized over the detection of fluorinated xenobiotics.

Computational Chemistry and QSAR Model Validation: Bridging the Meta-to-Para Substituent Gap in Free-Energy Models

The target compound's unique combination of electronic (σp = -0.17) and lipophilic (π = 0.56, clogP = 1.78) parameters makes it a valuable test case for validating computational QSAR, 3D-QSAR (CoMFA/CoMSIA), and molecular docking models of phytoene desaturase (PDS) inhibition [1][3]. Because the published Hansch model was parameterized exclusively on meta-substituted analogs, testing this para-methyl derivative against norflurazon (σm = +0.43, π = 0.88) provides a stringent out-of-sample validation that can reveal whether steric or positional effects beyond simple Hammett/π parameters contribute to PDS binding affinity. Procurement of this compound for computational model validation should specify purity ≥95% (or include post-purchase purification to ≥98%) to minimize impurity-derived noise in activity measurements .

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